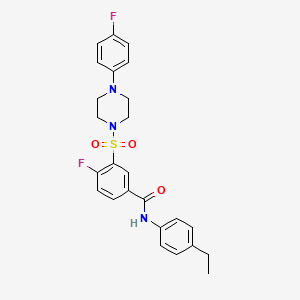

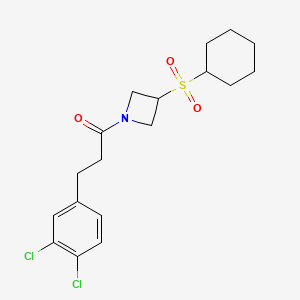

![molecular formula C15H19N5O2 B2785151 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one CAS No. 2097909-19-6](/img/structure/B2785151.png)

1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is characterized by its complex structure incorporating a methoxymethyl triazole moiety, a pyrrolidine ring, and a pyridin-3-yl group. This combination of functional groups imparts unique properties and reactivity, making it a valuable subject for scientific exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one typically involves a multi-step process. One potential route includes:

Formation of the triazole ring: Utilizing azide-alkyne cycloaddition to form the 1,2,3-triazole core.

Attachment of the pyrrolidine ring: Through nucleophilic substitution or reductive amination.

Introduction of the methoxymethyl group: Via nucleophilic substitution, often using formaldehyde and a suitable methoxylation reagent.

Incorporation of the pyridin-3-yl group: Through palladium-catalyzed coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods

While the above methods are suitable for laboratory-scale synthesis, industrial production would require optimization for large-scale operations. This might involve streamlining the synthetic route, using more cost-effective reagents, and improving reaction yields and purities through advanced purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

1-{3-[4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one undergoes various chemical reactions due to its diverse functional groups.

Types of Reactions

Oxidation: Can occur at the methoxymethyl group or the pyrrolidine ring, often using reagents like PCC or KMnO4.

Reduction: The triazole ring can be selectively reduced using hydrogenation or hydride donors.

Substitution: Nucleophilic substitution reactions can modify the methoxymethyl group or the pyridinyl moiety using appropriate nucleophiles under mild conditions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: Hydrogen gas with palladium on carbon (H2/Pd-C) or sodium borohydride (NaBH4).

Substitution: Use of nucleophiles such as alkoxides, amines, or halides in solvents like DMF or DMSO.

Major Products Formed

Reactions involving this compound can yield various derivatives with altered functional groups, enhancing its potential utility in different research applications.

Scientific Research Applications

Chemistry

It can serve as a precursor for more complex molecular architectures or as a ligand in coordination chemistry due to the triazole and pyridinyl groups.

Biology

The compound's structure may allow it to act as a scaffold for designing enzyme inhibitors or as a probe for studying biochemical pathways.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery for targeting specific enzymes or receptors due to its diverse functionality.

Industry

Its chemical stability and reactivity make it suitable for use in materials science, particularly in the development of advanced polymers or surface coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. These may involve:

Binding to enzyme active sites: Triazole and pyridine groups can form key interactions with amino acid residues in enzyme pockets.

Modulating receptor activity: Pyrrolidine moiety may engage with receptors to influence signal transduction pathways.

Interfering with nucleic acids: The compound's structure may allow it to intercalate with DNA or RNA, affecting their function.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one.

Similar Compounds

1-{3-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one: : Similar but lacks the methoxymethyl group, which may affect its reactivity and binding properties.

1-{3-[4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one: : The ethoxymethyl substitution could alter its solubility and interactions compared to the methoxymethyl counterpart.

1-{3-[4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-4-yl)ethan-1-one: : Variation in the position of the pyridine ring can influence its binding specificity and stability.

Each of these related compounds has unique properties that distinguish them, providing a rich area for comparative study in scientific research.

That’s a lot of heavy stuff! Hope it helps.

Properties

IUPAC Name |

1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-2-pyridin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-22-11-13-9-20(18-17-13)14-4-6-19(10-14)15(21)7-12-3-2-5-16-8-12/h2-3,5,8-9,14H,4,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZPGSANEZEWGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN(N=N1)C2CCN(C2)C(=O)CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

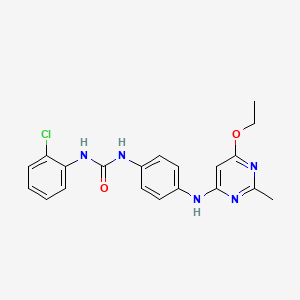

![N-[(3-bromophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2785071.png)

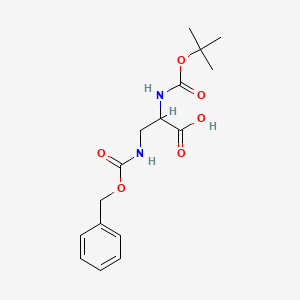

![7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione](/img/structure/B2785073.png)

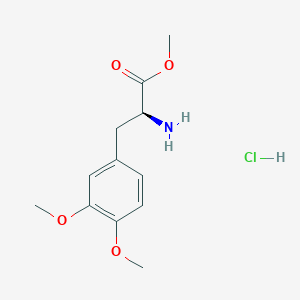

![4-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2785077.png)

![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyloxolane-3-carboxamide](/img/structure/B2785078.png)

![(11Z)-N-(3-chlorophenyl)-11-[(3,5-dimethylphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2785079.png)

![4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile](/img/structure/B2785089.png)